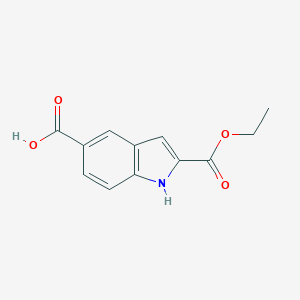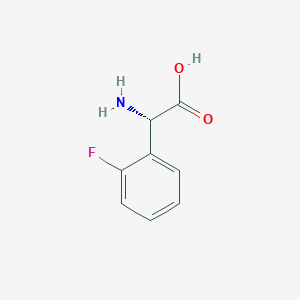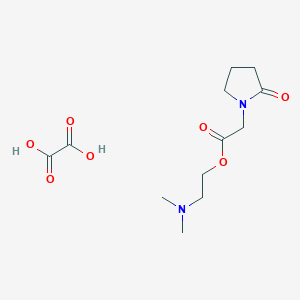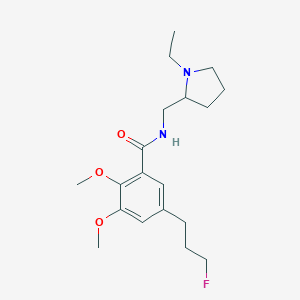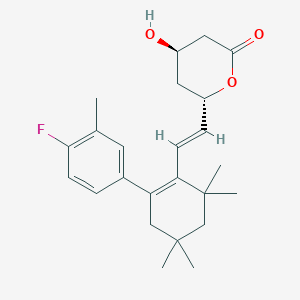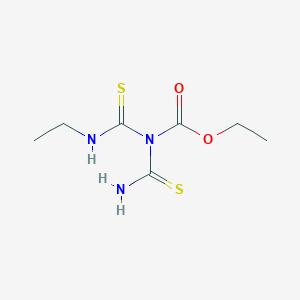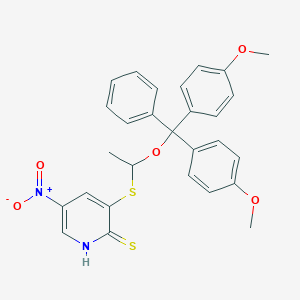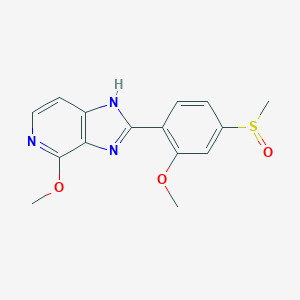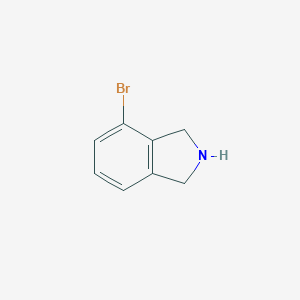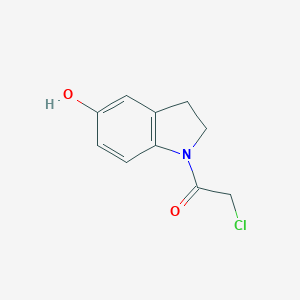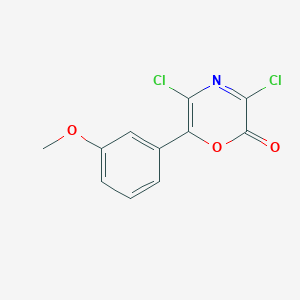
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one, also known as DCMO, is a heterocyclic organic compound that has gained significant attention in scientific research. DCMO has been synthesized using various methods and has shown potential in different applications, including as a fluorescent probe in biological imaging and as a catalyst in organic reactions. In
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is still under investigation. However, studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one interacts with biological structures, such as cell membranes and proteins. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to bind to the hydrophobic region of cell membranes and alter their fluidity. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to interact with proteins, such as albumin, and alter their conformation. These interactions may contribute to the biological and physiological effects of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one.
Biochemical and Physiological Effects
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one inhibits the growth of cancer cells, such as A549 and HeLa cells. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has anti-inflammatory and analgesic effects. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has several advantages for lab experiments, including its high quantum yield and catalytic activity. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is stable under various conditions, such as pH and temperature. However, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has some limitations, such as its low solubility in water and organic solvents. Additionally, the synthesis of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is time-consuming and requires specialized equipment.
Orientations Futures
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has several potential future directions in scientific research. One direction is the development of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one-based fluorescent probes for imaging biological structures, such as mitochondria and lysosomes. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be used as a catalyst in other organic reactions, such as the Suzuki-Miyaura coupling reaction. Another direction is the investigation of the mechanism of action of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one, particularly its interactions with cell membranes and proteins. Furthermore, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be explored for its potential therapeutic applications, such as in cancer treatment and inflammation.
In conclusion, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has shown potential in various scientific research applications, including as a fluorescent probe in biological imaging and as a catalyst in organic reactions. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has various biochemical and physiological effects, such as inhibiting the growth of cancer cells and reducing inflammation and pain. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has advantages and limitations for lab experiments, and its potential future directions in scientific research include the development of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one-based fluorescent probes, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
Méthodes De Synthèse
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one can be synthesized using different methods, including the condensation of 3-methoxyphenylacetic acid with phosgene, followed by cyclization with ammonia. Another method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride, followed by cyclization with urea. The yield of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one using these methods ranges from 50-70%. However, the synthesis method depends on the desired purity and quantity of 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one.
Applications De Recherche Scientifique
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown potential in various scientific research applications, including as a fluorescent probe in biological imaging. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has a high quantum yield and emits a green fluorescence when excited with UV light. This property makes it useful in imaging biological structures, such as cell membranes, organelles, and proteins. Additionally, 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has been used as a catalyst in organic reactions, such as the Michael addition reaction and the Diels-Alder reaction. 3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one has shown high catalytic activity and selectivity in these reactions.
Propriétés
Numéro CAS |
131882-06-9 |
|---|---|
Nom du produit |
3,5-Dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one |
Formule moléculaire |
C11H7Cl2NO3 |
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
3,5-dichloro-6-(3-methoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-7-4-2-3-6(5-7)8-9(12)14-10(13)11(15)17-8/h2-5H,1H3 |
Clé InChI |
SLRTWUHFYLMPBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



